molecular formula C17H13Cl2N B14468842 2-Chloro-3-(2-chloroethyl)-4-phenylquinoline CAS No. 65312-93-8

2-Chloro-3-(2-chloroethyl)-4-phenylquinoline

Cat. No.: B14468842
CAS No.: 65312-93-8
M. Wt: 302.2 g/mol
InChI Key: WPKLRJQSZUUZRG-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-chloroethyl)-4-phenylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-chloroethyl)-4-phenylquinoline typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-chloroethyl)-4-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert nitro groups to amines or reduce double bonds.

    Substitution: Halogen atoms can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-Chloro-3-(2-chloroethyl)-4-phenylquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Quinoline derivatives are explored for their potential as antimalarial, antibacterial, and anticancer agents.

    Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-3-(2-chloroethyl)-4-phenylquinoline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Shares the quinoline core but lacks the additional chloroethyl and phenyl groups.

    4-Phenylquinoline: Similar structure but without the chloroethyl substituent.

    2-Chloro-4-phenylquinoline: Lacks the chloroethyl group but retains the phenyl and chloro substituents.

Uniqueness

2-Chloro-3-(2-chloroethyl)-4-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloroethyl and phenyl groups enhances its reactivity and potential for diverse applications compared to its simpler analogs.

Properties

CAS No.

65312-93-8

Molecular Formula

C17H13Cl2N

Molecular Weight

302.2 g/mol

IUPAC Name

2-chloro-3-(2-chloroethyl)-4-phenylquinoline

InChI

InChI=1S/C17H13Cl2N/c18-11-10-14-16(12-6-2-1-3-7-12)13-8-4-5-9-15(13)20-17(14)19/h1-9H,10-11H2

InChI Key

WPKLRJQSZUUZRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)Cl)CCCl

Origin of Product

United States

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